2-((4-fluorophenyl)thio)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide
Description
The compound 2-((4-fluorophenyl)thio)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide is a thioacetamide derivative featuring a 4-fluorophenylthio group and a pyrazole-ethyl substituent. The pyrazole ring is substituted with a furan-2-yl moiety and two methyl groups at positions 3 and 3.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c1-13-19(17-4-3-11-25-17)14(2)23(22-13)10-9-21-18(24)12-26-16-7-5-15(20)6-8-16/h3-8,11H,9-10,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFDZYZZEBJJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CSC2=CC=C(C=C2)F)C)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-fluorophenyl)thio)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic molecule that exhibits significant potential in medicinal chemistry. Its unique structure, incorporating a fluorophenyl group, a furan ring, and a pyrazole moiety, suggests diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 349.4 g/mol. The presence of various functional groups contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H20FNO3S |
| Molecular Weight | 349.4 g/mol |
| Structural Features | Fluorophenyl, Furan, Pyrazole |
Biological Activities
Research indicates that this compound may exhibit several biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of pyrazole compounds can possess significant antimicrobial properties. For instance, in vitro evaluations have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antibacterial activity .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In DPPH and hydroxyl radical scavenging assays, it exhibited notable antioxidant activities, suggesting its potential role in reducing oxidative stress .
Anticancer Potential
Recent studies have focused on the anticancer properties of pyrazole derivatives. For example, compounds similar to 2-((4-fluorophenyl)thio)-N-(2-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide have shown cytotoxic effects against various cancer cell lines including MCF7 and NCI-H460. The growth inhibition concentrations (IC50 values) for these compounds were reported to be as low as 0.01 µM in some cases .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific biological targets such as enzymes or receptors. For instance, its structural components may allow it to modulate the activity of enzymes involved in metabolic pathways or signaling cascades relevant to disease processes .
Case Studies
Several case studies highlight the efficacy of compounds structurally related to 2-((4-fluorophenyl)thio)-N-(2-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide:
- Antimicrobial Efficacy : In one study, pyrazole derivatives were tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones and low MIC values .
- Cytotoxicity Against Cancer Cells : A series of pyrazole compounds were evaluated for their cytotoxicity against various cancer cell lines. Notably, one derivative exhibited an IC50 value of 3.79 µM against MCF7 cells, indicating considerable anticancer potential .
Comparison with Similar Compounds
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide (CAS 1251710-58-3)
- Structure : Replaces the furan-substituted pyrazole with a pyrimidine ring linked to a 3,5-dimethylpyrazole group.
- Molecular Formula : C₁₇H₁₆FN₅OS (MW 357.4) .
- Key Differences: The pyrimidine-pyrazole hybrid may enhance π-π stacking interactions compared to the furan-pyrazole system in the target compound.
N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide
- Structure : Benzothiazole replaces the pyrazole-ethyl group.
- Implications : Benzothiazole’s planar aromatic system may improve DNA intercalation or kinase inhibition, but the lack of a flexible ethyl linker could limit conformational adaptability during receptor binding .
Thioacetamide Derivatives with Varied Heterocyclic Systems
N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenyl acetamide
3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-(3-nitro-4-(((2-nitrophenyl)thio)methyl)phenyl)thiazol-5-yl)pyridin-2-yl)propanamide
- Structure : Features a thiazole core with nitro and fluorophenyl groups.
Substituent-Driven Functional Comparisons
Research Findings and Implications
- Hydrogen-Bonding Capacity : The furan oxygen in the target compound may participate in hydrogen bonding, a feature absent in pyrimidine or thiadiazole analogs. This could enhance solubility or target engagement in polar binding pockets .
- Metabolic Stability: The 4-fluorophenylthio group may improve resistance to oxidative metabolism compared to non-fluorinated arylthio analogs .
Q & A
Q. What synthetic strategies are recommended for preparing 2-((4-fluorophenyl)thio)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Thioether formation : React 4-fluorothiophenol with chloroacetyl chloride to introduce the thioether moiety via nucleophilic substitution .
Pyrazole ring synthesis : Construct the 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole using a cyclocondensation reaction between acetylacetone derivatives and furan-2-carbohydrazide under acidic conditions .
Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the thioether intermediate with the pyrazole-containing ethylamine derivative .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the fluorophenylthio group (δ ~7.4–7.6 ppm for aromatic protons), furan (δ ~6.3–7.5 ppm), and pyrazole methyl groups (δ ~2.1–2.5 ppm) .
- 19F NMR : Confirm the presence of the fluorine atom (δ ~-110 to -120 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS for [M+H]+ ion) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
Q. What computational tools can predict the compound’s reactivity or stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the thioether and amide groups to assess hydrolytic stability .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzyme active sites) to guide SAR studies .
- Software : Gaussian, ORCA, or Schrödinger Suite for quantum calculations; AutoDock/Vina for docking studies .
Q. How can researchers validate the purity of this compound?
- Methodological Answer :
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to achieve >95% purity. Monitor at 254 nm for aromatic moieties .
- Elemental Analysis : Compare experimental C, H, N, S, and F percentages with theoretical values (deviation <0.4%) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvents .
Q. What are the recommended storage conditions to maintain compound integrity?
- Methodological Answer :
- Temperature : Store at -20°C in airtight, light-protected vials to prevent oxidation of the thioether group .
- Solubility : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with high pH (>8) to prevent hydrolysis .
Advanced Research Questions
Q. How to design a robust structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
Analog Synthesis : Modify substituents on the pyrazole (e.g., replace furan with thiophene) and fluorophenyl groups (e.g., Cl, Br substitution) .
Q. Biological Assays :
- In vitro : Test against target enzymes (e.g., kinases) using fluorescence-based assays; include positive controls (e.g., staurosporine) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural features with activity .
Q. What experimental strategies resolve contradictions in biological activity data?
- Methodological Answer :
- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to identify IC50 inconsistencies .
- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
- Metabolite Analysis : Incubate compound with liver microsomes to assess metabolic stability and active/inactive metabolites .
Q. How can reaction conditions be optimized for scalable synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design (e.g., 2³ matrix) to optimize temperature, solvent (e.g., DMF vs. THF), and catalyst loading .
- Flow Chemistry : Implement continuous-flow reactors to enhance yield and reduce reaction time for amide coupling .
- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Methodological Answer :
Q. How to address solubility challenges in in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for controlled release .
- Co-Solvent Systems : Use PEG 400/saline (30:70 v/v) for intravenous administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
